3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
Overview
Description
3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid core substituted with two 2,5-dimethylphenoxyacetylamino groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,5-diaminobenzoic acid with 2,5-dimethylphenoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
- 3,5-bis{[(2,3-dimethylphenoxy)acetyl]amino}benzoic acid
Uniqueness
3,5-bis{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethylphenoxy groups, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-bis[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6/c1-16-5-7-18(3)23(9-16)34-14-25(30)28-21-11-20(27(32)33)12-22(13-21)29-26(31)15-35-24-10-17(2)6-8-19(24)4/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDKVYDOMKLGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=C(C=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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